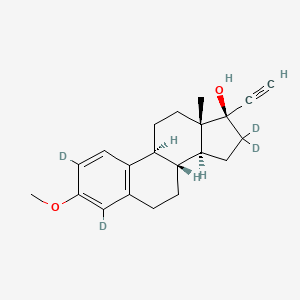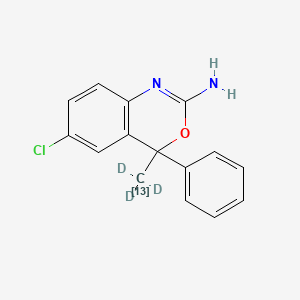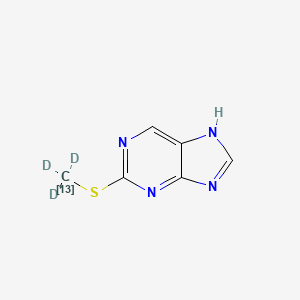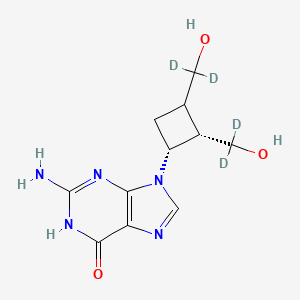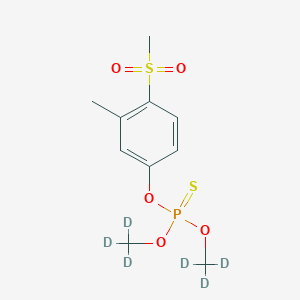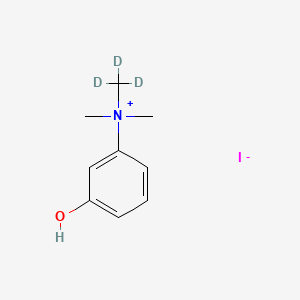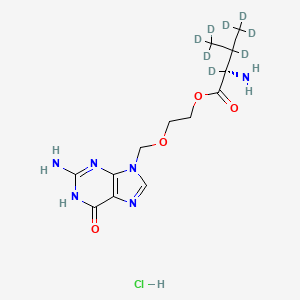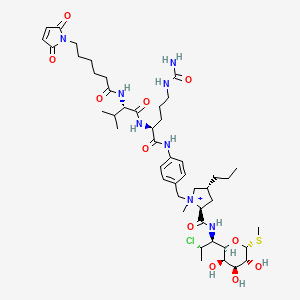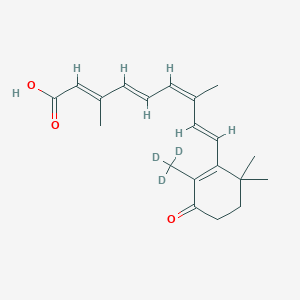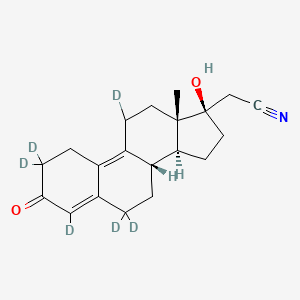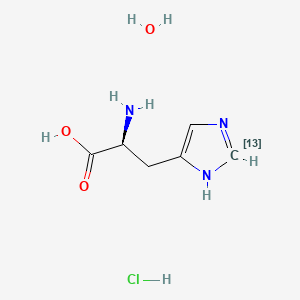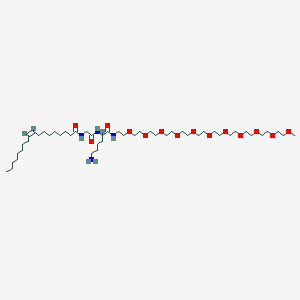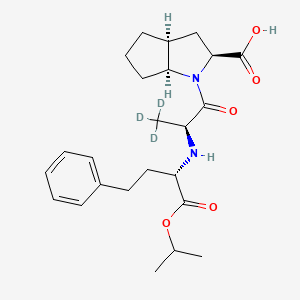
Ramipril isopropyl ester-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ramipril isopropyl ester-d3 is a deuterated form of the isopropyl ester of ramipril, a prodrug that belongs to the class of angiotensin-converting enzyme inhibitors. This compound is primarily used in scientific research, particularly in the study of pharmacokinetics and metabolic pathways due to the presence of deuterium atoms, which can provide more detailed insights into the behavior of the drug in biological systems .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ramipril isopropyl ester-d3 involves the esterification of ramipril with isopropyl alcohol in the presence of deuterium. The process typically includes the following steps:
Condensation Reaction: Ramipril is reacted with isopropyl alcohol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid.
Deuterium Exchange: The hydrogen atoms in the isopropyl group are replaced with deuterium atoms through a deuterium exchange reaction, often using deuterated solvents and reagents
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Large quantities of ramipril and isopropyl alcohol are reacted in industrial reactors.
Purification: The product is purified using techniques such as crystallization, distillation, and chromatography to ensure high purity and yield.
化学反应分析
Types of Reactions
Ramipril isopropyl ester-d3 undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed to produce ramipril and isopropanol.
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group.
Reduction: Reduction reactions can occur, especially in the presence of reducing agents like lithium aluminum hydride
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Hydrolysis: Ramipril and isopropanol.
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the ester group.
科学研究应用
Ramipril isopropyl ester-d3 is widely used in scientific research due to its unique properties:
Pharmacokinetics: The deuterium atoms allow for detailed tracking of the compound in biological systems, providing insights into absorption, distribution, metabolism, and excretion.
Metabolic Studies: Used to study the metabolic pathways and identify metabolites of ramipril.
Drug Development: Helps in the development of new angiotensin-converting enzyme inhibitors by providing a model for studying drug interactions and efficacy
作用机制
Ramipril isopropyl ester-d3 exerts its effects by inhibiting the angiotensin-converting enzyme, which is responsible for converting angiotensin I to angiotensin II. This inhibition leads to:
Reduced Vasoconstriction: Lower levels of angiotensin II result in vasodilation and reduced blood pressure.
Decreased Aldosterone Secretion: This leads to reduced sodium and water retention, further lowering blood pressure
相似化合物的比较
Similar Compounds
Ramipril: The non-deuterated form of ramipril isopropyl ester-d3.
Enalapril: Another angiotensin-converting enzyme inhibitor with similar pharmacological effects.
Lisinopril: A non-esterified angiotensin-converting enzyme inhibitor with a similar mechanism of action
Uniqueness
This makes it a valuable tool in drug development and metabolic research .
属性
分子式 |
C24H34N2O5 |
|---|---|
分子量 |
433.6 g/mol |
IUPAC 名称 |
(2S,3aS,6aS)-1-[(2S)-3,3,3-trideuterio-2-[[(2S)-1-oxo-4-phenyl-1-propan-2-yloxybutan-2-yl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C24H34N2O5/c1-15(2)31-24(30)19(13-12-17-8-5-4-6-9-17)25-16(3)22(27)26-20-11-7-10-18(20)14-21(26)23(28)29/h4-6,8-9,15-16,18-21,25H,7,10-14H2,1-3H3,(H,28,29)/t16-,18-,19-,20-,21-/m0/s1/i3D3 |
InChI 键 |
WJWHJJCWHNPKTH-YOJXJJPKSA-N |
手性 SMILES |
[2H]C([2H])([2H])[C@@H](C(=O)N1[C@H]2CCC[C@H]2C[C@H]1C(=O)O)N[C@@H](CCC3=CC=CC=C3)C(=O)OC(C)C |
规范 SMILES |
CC(C)OC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCC3CC2C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


